molecular formula C20H18Cl2O5 B2371109 2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-09-6

2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2371109
CAS No.: 307552-09-6
M. Wt: 409.26
InChI Key: DTHXEECTZAJHQO-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted with a 2-methyl group at position 2, a 2-methoxyethyl ester at position 3, and a [(2,6-dichlorophenyl)methoxy] group at position 3.

Properties

IUPAC Name

2-methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2O5/c1-12-19(20(23)25-9-8-24-2)14-10-13(6-7-18(14)27-12)26-11-15-16(21)4-3-5-17(15)22/h3-7,10H,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHXEECTZAJHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class. Its complex structure, characterized by a benzofuran ring with various functional groups, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, neuroprotective effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C20H18Cl2O5
  • Molecular Weight : 409.26 g/mol
  • Purity : Typically around 95%

The compound's structural complexity allows for interaction with various biological targets, influencing multiple biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

The compound exhibits its anticancer activity through:

  • Inhibition of Cell Proliferation : Studies using MTT assays on A-549 (lung cancer) and HeLa (cervical cancer) cell lines demonstrated significant cytotoxic effects. The IC50 values indicate potent inhibition of cancer cell growth, comparable to standard treatments like doxorubicin .

Case Studies

  • Study on Lung and Cervical Cancer :
    • Method : In vitro screening using various concentrations.
    • Results : The compound showed promising results with morphological changes in treated cells indicating effective inhibition of growth.
    • IC50 Values : Specific values were not disclosed but were noted to be significantly lower than those of less active analogues .

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown neuroprotective effects in preclinical studies.

The neuroprotective activity is attributed to:

  • Antioxidant Properties : The compound's ability to scavenge free radicals and inhibit lipid peroxidation was observed in rat brain homogenates.

Findings from Research

  • A study indicated that certain derivatives of benzofuran exhibited protective effects against NMDA-induced excitotoxicity at concentrations around 100 μM . This suggests that modifications in the structure can enhance neuroprotective efficacy.

Research Findings Summary Table

Study FocusMethodologyKey Findings
Anticancer ActivityMTT Assay on A-549 and HeLa cellsSignificant cytotoxicity; IC50 values comparable to doxorubicin
NeuroprotectionIn vitro assays on neuronal cellsProtection against NMDA-induced damage; antioxidant activity observed

Scientific Research Applications

Basic Information

  • CAS No : 307552-09-6
  • Molecular Formula : C20H18Cl2O5
  • Molecular Weight : 409.3 g/mol
  • IUPAC Name : 2-methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Potential Applications

This compound is investigated for diverse biological activities, including anticancer properties and neuroprotective effects, indicating its potential applications in medicinal chemistry.

Related Benzofuran Compounds and Their Applications

structurally similar compounds containing a benzofuran moiety exhibit a range of biological activities:

  • Anti-inflammatory Activity : Benzofuran structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase and lipoxygenase pathways in vitro, which are critical in inflammatory responses.
  • Antimicrobial Effects : Oxazole rings are associated with antimicrobial activity, and studies have shown that oxazole derivatives can inhibit bacterial growth and exhibit antifungal properties.
  • Anticancer Potential : Benzofuran and pyridine components are linked to anticancer activities, with research indicating that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Comparison with Similar Compounds

Target Compound

  • Substituents :
    • Position 5: [(2,6-Dichlorophenyl)methoxy]
    • Position 6: Unsubstituted

Analog 1 : 2-Methoxyethyl 6-Bromo-5-[(2,6-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 488851-77-0)

  • Substituents :
    • Position 5: [(2,6-Dichlorophenyl)methoxy]
    • Position 6: Bromo
  • Impact: Bromination at position 6 increases molecular weight (485.96 g/mol vs.

Analog 2 : 2-Methoxyethyl 5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 384373-99-3)

  • Substituents :
    • Position 5: [(2-Fluorophenyl)methoxy]
  • Impact : Substitution of chlorine with fluorine reduces steric hindrance and increases electronegativity, which could enhance membrane permeability but decrease metabolic resistance to oxidative pathways .

Analog 3 : 2-Methoxyethyl 2-Methyl-5-[(3-Nitrophenyl)methoxy]-1-benzofuran-3-carboxylate (CAS 308296-47-1)

  • Substituents :
    • Position 5: [(3-Nitrophenyl)methoxy]

Physicochemical and Bioactivity Comparison

Compound (CAS No.) Substituents (Position 5) Molecular Weight (g/mol) Key Properties/Implications
Target Compound 2,6-Dichlorophenyl ~440* High lipophilicity; moderate solubility
Analog 1 (488851-77-0) 2,6-Dichlorophenyl + Br 485.96 Increased steric bulk; potential toxicity concerns
Analog 2 (384373-99-3) 2-Fluorophenyl ~418 Enhanced permeability; reduced stability
Analog 3 (308296-47-1) 3-Nitrophenyl ~435 High reactivity; photodegradation risk

*Estimated based on structural similarity.

Preparation Methods

Copper-Catalyzed Cyclization of Propargylamines

A highly efficient route involves copper(I)-mediated cyclization of propargylamines, as demonstrated in amino-substituted benzofuran syntheses. For the target compound, a substituted salicylaldehyde derivative (15) reacts with a propargylamine (17) in the presence of CuBr and Na₂CO₃ in dimethyl sulfoxide (DMSO). The reaction proceeds via iminium ion formation, followed by copper acetylide attack and intramolecular cyclization to yield the benzofuran skeleton (19) .

Reaction Conditions

  • Catalyst : CuBr (10 mol%)
  • Base : Na₂CO₃
  • Solvent : DMSO/H₂O
  • Temperature : 80°C
  • Yield : 70–85%

Rhodium-Catalyzed C–H Activation

Rhodium complexes enable direct annulation of benzamides with vinylene carbonate, forming polysubstituted benzofurans. Substituted benzamide (43) reacts with vinylene carbonate (42) using a CpRh catalyst in tetrachloroethane, proceeding through C–H activation and β-oxygen elimination. This method offers regioselective control, critical for installing the 2-methyl group early in the synthesis.

Reaction Conditions

  • Catalyst : CpRh (5 mol%)
  • Solvent : Tetrachloroethane
  • Temperature : 120°C
  • Yield : 30–80%

Functionalization of the Benzofuran Core

Introduction of the 2-Methyl Group

The 2-methyl substituent is optimally introduced via Friedel-Crafts alkylation during benzofuran formation. Using 2-methyl-substituted salicylaldehyde (15) in copper-catalyzed cyclizations ensures direct incorporation without post-cyclization modifications. Alternative approaches employ methylmagnesium bromide additions to benzofuran precursors, though with lower regioselectivity.

Esterification at Position 3

The 3-carboxylate group is installed via Steglich esterification. A carboxylic acid intermediate (e.g., 3-benzofurancarboxylic acid) reacts with 2-methoxyethanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Reaction Conditions

  • Coupling agent : EDC (1.2 equiv)
  • Catalyst : DMAP (0.1 equiv)
  • Solvent : CH₂Cl₂
  • Temperature : 25°C
  • Yield : 90–95%

O-Alkylation at Position 5

The 5-[(2,6-dichlorophenyl)methoxy] group is introduced via nucleophilic aromatic substitution. A phenol intermediate undergoes O-alkylation with 2,6-dichlorobenzyl bromide under basic conditions.

Reaction Conditions

  • Base : K₂CO₃ (2.0 equiv)
  • Alkylating agent : 2,6-Dichlorobenzyl bromide (1.5 equiv)
  • Solvent : DMF
  • Temperature : 60°C
  • Yield : 75–85%

Optimization and Challenges

Regioselectivity in Cyclization

Copper catalysts favor 5-membered ring formation, but competing pathways may yield dihydrobenzofurans. Addition of Na₂CO₃ suppresses protonation, ensuring full aromatization.

Steric Hindrance in O-Alkylation

The 2,6-dichlorophenyl group imposes significant steric bulk, necessitating polar aprotic solvents (e.g., DMF) to enhance reagent mobility.

Purification Strategies

Silica gel chromatography (ethyl acetate/hexane) effectively separates intermediates, while recrystallization from ethanol/water mixtures purifies the final product.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield Key Advantage
Copper-catalyzed cyclization CuBr 85% High regioselectivity
Rhodium-mediated annulation CpRh 80% Direct C–H activation
Friedel-Crafts alkylation AlCl₃ 65% Compatibility with electron-rich rings

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the benzofuran core in derivatives like 2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate?

  • The benzofuran core can be synthesized via [3,3]-sigmatropic rearrangement followed by aromatization, as demonstrated in the synthesis of related 2-(3-methylbenzofuran-2-yl)phenol derivatives. Key steps include NaH-mediated alkoxy group introduction in THF and subsequent functionalization using benzyloxy or methoxy substituents . Multi-step esterification and halogenation protocols, similar to those used for methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate, may also apply, including reflux with KOH for carboxylate formation .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester linkages.
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., average mass ~354–370 g/mol for analogous benzofuran carboxylates ).
  • Melting point analysis (e.g., derivatives like 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid exhibit melting points >400 K, suggesting similar thermal stability ).

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • The compound’s ester and methoxy groups may hydrolyze under acidic/basic conditions. Stability studies should include pH-dependent degradation assays (e.g., reflux in aqueous methanol/KOH for ester cleavage ). Intermolecular hydrogen bonding, as observed in benzofuran carboxylate dimers via O–H⋯O interactions, can enhance crystalline stability .

Q. How is purity assessed during synthesis?

  • Thin-layer chromatography (TLC) with ethyl acetate as a mobile phase (Rf ~0.65 for related compounds ).
  • HPLC using reverse-phase columns (C18) and UV detection at 254 nm, calibrated against reference standards .

Q. What spectroscopic techniques are used to confirm regioselectivity of substituents?

  • 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the benzofuran ring and confirm methoxy/dichlorophenyl orientations.
  • X-ray powder diffraction for crystalline phase identification, referencing planar benzofuran units (mean deviation <0.01 Å ).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction (SCXRD) with SHELX refinement (e.g., SHELXL for small-molecule structures) can determine bond lengths/angles and intermolecular interactions. For example, the benzofuran ring’s planarity (deviation <0.005 Å) and hydrogen-bonded dimers observed in related compounds provide templates for modeling .

Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity?

  • Functional group modulation : Compare activity of dichlorophenyl vs. methylbenzyl analogs (e.g., 5-[(2-methylphenyl)methoxy] vs. 5-[(2,6-dichlorophenyl)methoxy] derivatives ).
  • Docking studies : Use the planar benzofuran core (as in 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) to model interactions with biological targets like enzymes or receptors .

Q. How can computational methods predict metabolic pathways?

  • In silico metabolism prediction (e.g., CYP450-mediated oxidation of methoxyethyl groups) using software like Schrödinger’s ADMET Predictor. Validate with LC-MS/MS to detect hydrolyzed metabolites (e.g., free carboxylic acid derivatives ).

Q. What experimental designs address contradictory solubility data in polar vs. nonpolar solvents?

  • Phase solubility analysis : Measure solubility in DMSO, methanol, and chloroform, noting dichlorophenyl’s hydrophobicity vs. methoxyethyl’s polarity.
  • Co-solvent systems : Use ethanol/water mixtures (e.g., 70:30 v/v) to enhance solubility for in vitro assays .

Q. How can researchers optimize synthetic yields for halogenated analogs?

  • Microwave-assisted synthesis : Reduce reaction times for bromo/chloro derivatives (e.g., 6-bromo-2-methyl-1-benzofuran-3-carboxylate synthesis achieved 82% yield under reflux ).
  • Catalytic optimization : Screen Pd/C or CuI catalysts for Ullman-type coupling of dichlorophenyl groups .

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